Tangeretin

説明

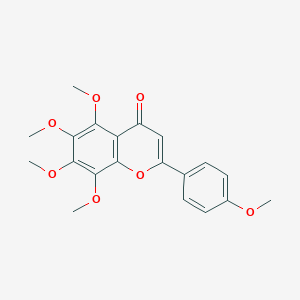

Structure

3D Structure

特性

IUPAC Name |

5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSUXBXHSYSGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197417 | |

| Record name | Tangeretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tangeritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-53-8 | |

| Record name | Tangeretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tangeretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tangeretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tangeretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANGERETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TLA1DLX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tangeritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | Tangeritin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Activities of Tangeretin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tangeretin, a polymethoxylated flavone (B191248) predominantly found in the peel of citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes quantitative data on its efficacy, details key experimental protocols for its study, and illustrates the underlying molecular signaling pathways.

Introduction

This compound (4',5,6,7,8-pentamethoxyflavone) is a natural flavonoid known for its significant bioavailability and a range of health-promoting benefits. Its molecular structure, characterized by five methoxy (B1213986) groups, contributes to its lipophilicity and ability to permeate cell membranes, enhancing its biological actions. Research has demonstrated that this compound exerts its effects through the modulation of various cellular signaling pathways, making it a promising candidate for the development of novel therapeutics. This guide will delve into the core biological activities of this compound, presenting key data and methodologies for its investigation.

Anticancer Activities

This compound exhibits potent anticancer activities across a variety of cancer types by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[1] Its efficacy is often cell-line dependent and can be influenced by metabolic activation within the cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| This compound | Breast Cancer | MDA-MB-468 | 0.25 ± 0.15 | [2] |

| Breast Cancer | MDA-MB-231 (drug-resistant) | 9 | [3] | |

| Breast Cancer | MCF7 | 39.3 ± 1.5 | [2] | |

| Lung Cancer | A549 | 118.5 | [4] | |

| Prostate Cancer | PC-3 | ~50-75 (effective concentration) | ||

| Ovarian Cancer | A2780/CP70 (cisplatin-resistant) | ~150 (used in combination) | ||

| Oral Cancer | KB | >50 (significant inhibition at 100 µM) | ||

| 4'-hydroxy this compound | Breast Cancer | MDA-MB-468 | ~18 (in presence of CYP1 inhibitor) | |

| Isosinensetin | Lung Cancer | A549 | 197.6 | |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | Lung Cancer | A549 | 208.6 |

Table 1: IC50 values of this compound and its derivatives in various cancer cell lines.

Mechanisms of Anticancer Action

This compound's anticancer effects are mediated through several mechanisms, including:

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

-

Induction of Apoptosis: It triggers programmed cell death by regulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as activating caspases.

-

Inhibition of Metastasis: this compound has been shown to suppress the invasion and migration of cancer cells.

-

Modulation of Signaling Pathways: It targets key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.

Anti-inflammatory Activities

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells, such as macrophages and microglia.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory efficacy of this compound is highlighted by its ability to reduce the production of nitric oxide (NO) and various pro-inflammatory cytokines.

| Cell Line | Stimulant | Mediator | Inhibition | Concentration | Reference |

| RAW 264.7 Macrophages | LPS | NO | Synergistic inhibition with Luteolin | 30 µM | |

| RAW 264.7 Macrophages | LPS | IL-1β | Stronger suppression with Luteolin | Not specified | |

| RAW 264.7 Macrophages | LPS | IL-6 | Stronger suppression with Luteolin | Not specified | |

| RAW 264.7 Macrophages | LPS | PGE2 | Stronger suppression with Luteolin | Not specified | |

| BV2 Microglia | LPS | NO, TNF-α, IL-6, IL-1β | Dose-dependent decrease | Not specified | |

| Primary Rat Microglia | LPS | NO, TNF-α, IL-6, IL-1β | Dose-dependent decrease | Not specified |

Table 2: Anti-inflammatory activity of this compound.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. By suppressing these pathways, this compound downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various inflammatory cytokines.

Neuroprotective Activities

This compound has shown considerable promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease. It readily crosses the blood-brain barrier and exerts its protective effects through antioxidant and anti-inflammatory mechanisms.

Quantitative Data: In Vivo Neuroprotection

In vivo studies have demonstrated the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Rat model of Parkinson's Disease (6-OHDA lesion) | Oral administration | 20 mg/kg/day for 4 days | Reduced loss of TH+ cells and striatal dopamine | |

| Rat model of Global Cerebral Ischemia (BCCAO) | Oral administration | 5, 10, and 20 mg/kg | Improved cognition and memory, reduced oxidative stress and apoptosis | |

| Rat model of Colchicine-induced memory impairment | Oral administration | 50, 100, and 200 mg/kg/day for 28 days | Ameliorated cognitive impairment and oxidative stress |

Table 3: Neuroprotective effects of this compound in animal models.

Mechanisms of Neuroprotective Action

This compound's neuroprotective properties stem from its ability to:

-

Mitigate Oxidative Stress: It enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS).

-

Suppress Neuroinflammation: this compound inhibits the activation of microglia, the resident immune cells of the brain, and reduces the production of pro-inflammatory cytokines.

-

Inhibit Apoptosis: It protects neurons from apoptotic cell death by modulating apoptosis-related signaling pathways.

This compound Derivatives

The modification of the this compound structure has led to the development of derivatives with potentially enhanced biological activities.

-

4'-hydroxy this compound: This metabolite is formed in breast cancer cells expressing CYP1 enzymes and exhibits potent antiproliferative activity, in some cases being more active than the parent compound.

-

5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF): This synthetic derivative has been shown to induce G2/M arrest, apoptosis, and autophagy in human non-small cell lung cancer cells, suggesting its potential as a potent anticancer agent.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-STAT3, STAT3, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

-

Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Crucial Polymethoxyflavones this compound and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Tangeretin In Vivo

This compound, a polymethoxyflavone (4',5,6,7,8-pentamethoxyflavone) found predominantly in the peels of citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects[1][2][3]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, based on preclinical studies.

Pharmacokinetics of this compound

The bioavailability and pharmacokinetic profile of this compound have been primarily investigated in rat models. Following oral administration, this compound is absorbed, reaching peak plasma concentrations that are influenced by the dose and formulation[1][2].

Plasma Pharmacokinetic Parameters

Studies have established key pharmacokinetic parameters for this compound in Sprague-Dawley rats. After a single oral dose of 50 mg/kg, the maximum plasma concentration (Cmax) was 0.87 ± 0.33 µg/mL, which was reached at a Tmax of 340.00 ± 48.99 minutes. The elimination half-life (t1/2) for oral administration was determined to be 342.43 ± 71.27 minutes. In comparison, intravenous administration of 10 mg/kg resulted in a much shorter half-life of 166 ± 42 minutes, indicating rapid clearance. The absolute oral bioavailability of this compound has been calculated to be 27.11% in rats, which is relatively high for a flavonoid, a characteristic attributed to the lipophilic nature of its methoxy (B1213986) groups. Another study reported a higher oral bioavailability of 46.1%.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration |

| Cmax (µg/mL) | 0.87 ± 0.33 | 1.11 ± 0.41 |

| Tmax (min) | 340.00 ± 48.99 | 30 |

| t1/2 (min) | 342.43 ± 71.27 | 69.87 ± 15.72 |

| AUC (min·µg/mL) | 213.78 ± 80.63 | 78.85 ± 7.39 |

| Bioavailability (F%) | 27.11% | N/A |

AUC: Area Under the Curve. Data presented as mean ± standard deviation.

Tissue Distribution

Following oral administration, this compound distributes to various tissues. The highest concentrations are observed in the kidney, lung, and liver, followed by the spleen and heart. Peak concentrations in these vital organs typically occur between 4 and 8 hours post-administration. In the gastrointestinal tract, maximum levels are found in the stomach and small intestine at 4 hours, whereas in the cecum, colon, and rectum, peak concentrations are reached at 12 hours. This distribution pattern suggests significant absorption and subsequent circulation to major organs.

Table 2: Tissue Distribution of this compound in Rats after Oral Administration

| Tissue | Time to Maximum Concentration (hours) | Relative Accumulation |

| Kidney | 4 - 8 | High |

| Lung | 4 - 8 | High |

| Liver | 4 - 8 | High |

| Spleen | 4 - 8 | Moderate |

| Heart | 4 - 8 | Moderate |

| Stomach | 4 | High (GI Tract) |

| Small Intestine | 4 | High (GI Tract) |

| Cecum, Colon, Rectum | 12 | High (GI Tract) |

Excretion

The excretion of unchanged this compound is minimal, indicating extensive metabolism in vivo. Within 48 hours of oral administration, only about 0.0026% of the dose is recovered in urine and approximately 7.54% in feces. This suggests that the majority of this compound is eliminated as metabolites.

Table 3: Excretion of Unchanged this compound in Rats within 48h after Oral Administration (50 mg/kg)

| Excretion Route | Percentage of Administered Dose |

| Urine | 0.0026% |

| Feces | 7.54% |

Metabolism of this compound

In vivo studies in rats have shown that this compound undergoes extensive biotransformation. The primary metabolic reactions are Phase I demethylation and hydroxylation, followed by Phase II conjugation reactions, including glucuronidation and sulfation. The 4'-methoxy group is a primary site for demethylation.

A total of 28 to 52 metabolites have been identified in various biological samples from rats. The main metabolites found in rat urine and feces are 4'-demethylthis compound and 3',4'-dihydroxy-5,6,7,8-tetramethoxyflavone. Urine analysis revealed that 38% of this compound metabolites are excreted as glucuronide and sulfate (B86663) conjugates.

Caption: Metabolic pathway of this compound in vivo.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical methodologies.

Animal Models

The primary animal model used for this compound pharmacokinetic studies is the Sprague-Dawley (SD) rat. Male BALB/c mice have also been used in studies investigating its pharmacological effects.

Administration and Dosing

-

Oral Administration: this compound is typically administered via oral gavage. In a key study, SD rats received a dose of 50 mg/kg body weight.

-

Intravenous Administration: For bioavailability studies, this compound is administered intravenously, often through the femoral vein, at doses such as 10 mg/kg.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at various time points from the tail vein or via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

-

Tissue Sampling: Animals are euthanized at different time points post-administration, and organs (liver, kidney, lung, spleen, heart) and sections of the gastrointestinal tract are collected.

-

Urine and Feces Collection: For excretion studies, rats are housed in individual metabolic cages to allow for the separate collection of urine and feces over a 48-hour period.

-

Sample Preparation: Plasma samples are typically prepared using a protein precipitation method with acetonitrile. An internal standard is added for quantification. Tissue samples are homogenized before extraction.

Analytical Methods

Quantification of this compound and its metabolites is achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

HPLC-MS/MS: This is a common method for quantifying this compound in plasma and tissue homogenates, offering high sensitivity and selectivity.

-

UPLC-Q-Exactive MS: Ultra-high performance liquid chromatography coupled with hybrid quadrupole-orbitrap mass spectrometry is used for the comprehensive screening and identification of a wide range of metabolites in plasma, urine, and feces.

Caption: General experimental workflow for this compound pharmacokinetic studies.

Pharmacological Effects and Associated Signaling Pathways

The metabolic fate of this compound is closely linked to its biological activity. This compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation.

-

Insulin (B600854) Sensitivity (MEK-ERK1/2 Pathway): this compound enhances liver insulin sensitivity in vitro and in vivo by suppressing the MEK-ERK1/2 pathway. Administration of 25-50 mg/kg improved glucose homeostasis in both wild-type and diabetic db/db mice.

Caption: this compound enhances insulin sensitivity via the MEK-ERK1/2 pathway.

-

Mitochondrial Biogenesis (AMPK-PGC1-α Pathway): In skeletal muscle, this compound has been found to enhance mitochondrial biogenesis by activating the AMPK-PGC1-α pathway, which may lead to improved physical performance.

Caption: this compound activates the AMPK-PGC1-α signaling pathway.

Conclusion

This compound exhibits favorable pharmacokinetic properties for an orally administered flavonoid, with a respectable bioavailability of approximately 27-46% and wide distribution to key metabolic and vital organs. It is extensively metabolized, primarily through demethylation and hydroxylation, followed by conjugation. The minimal excretion of the parent compound underscores the importance of understanding the biological activities of its metabolites. The modulation of critical signaling pathways like MEK-ERK1/2 and AMPK-PGC1-α provides a mechanistic basis for its observed therapeutic effects. This body of evidence provides a strong foundation for further preclinical and clinical development of this compound for various health applications.

References

Tangeretin's Therapeutic Potential in Neurodegenerative Diseases: A Deep Dive into Core Signaling Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of tangeretin, a polymethoxylated flavone (B191248) found in citrus peels, in the context of neurodegenerative diseases. Researched for scientists, researchers, and professionals in drug development, this document details the signaling pathways modulated by this compound, presents quantitative data from key studies, and outlines relevant experimental protocols.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), present a growing global health challenge.[1][2] These disorders are characterized by the progressive loss of structure and function of neurons. Emerging research highlights the neuroprotective potential of natural compounds, with this compound showing significant promise.[1][3] This flavonoid has been demonstrated to mitigate oxidative stress, neuroinflammation, and neuronal apoptosis, key pathological features of neurodegeneration.[1] This guide will explore the core signaling pathways through which this compound exerts its neuroprotective effects.

Core Signaling Pathways Modulated by this compound

This compound's neuroprotective properties are attributed to its ability to modulate several key intracellular signaling pathways. These pathways are intricately involved in cellular processes such as inflammation, oxidative stress response, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In neurodegenerative diseases, chronic activation of NF-κB in microglia, the brain's resident immune cells, leads to the production of pro-inflammatory cytokines and enzymes that contribute to neuronal damage.

This compound has been shown to exert potent anti-neuroinflammatory effects by inhibiting the NF-κB signaling cascade. It achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes. Studies have shown that this compound significantly reduces the lipopolysaccharide (LPS)-stimulated phosphorylation of IκB-α and IKK-β, key upstream kinases in the NF-κB pathway. This leads to a dose-dependent decrease in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

This compound has been identified as a potent activator of the Nrf2/ARE pathway. It promotes the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes. One study demonstrated that this compound inhibits the ubiquitination of Nrf2 by targeting CUL3, a component of the E3 ubiquitin ligase complex, which further stabilizes Nrf2. By activating this pathway, this compound enhances the cellular defense against oxidative stress, a key contributor to neuronal cell death in neurodegenerative diseases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases.

This compound has been shown to modulate the PI3K/Akt pathway, although the effects appear to be context-dependent. In some cancer models, this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis. However, in the context of neuroprotection, evidence suggests that this compound can activate this pro-survival pathway. For instance, in a model of epilepsy, this compound was found to activate PI3K/Akt signaling, which contributed to its neuroprotective effects. Further research is needed to fully elucidate the nuanced role of this compound on the PI3K/Akt pathway in different neurodegenerative models.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes, including inflammation, apoptosis, and synaptic plasticity. In neuroinflammation, the activation of p38 and JNK pathways in microglia contributes to the production of inflammatory mediators.

This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated microglial cells. By downregulating these pathways, this compound further contributes to its anti-inflammatory effects, reducing the expression of iNOS, COX-2, and pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound in models of neurodegeneration.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Treatment/Model | This compound Concentration | Result | Reference |

| IC50 (Cytotoxicity) | HEK293T | - | 500 µM | - | |

| Cell Viability | Primary rat neurons | Aβ1-42 (1 µM) | 25 µM | Increased to 88.9% from 68.5% | |

| NF-κB Activation | Dendritic cells | LPS | 5, 10, 20 µM | Suppressed p65 translocation | |

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | BV-2 microglial cells | LPS | Dose-dependent | Decreased production | |

| Aβ1-42 Aggregation | - | - | - | Significantly reduced |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | This compound Dosage | Outcome | Reference |

| Mice | APPswe/PSEN1dE9 (AD) | 100 mg/kg/day | Attenuated cognitive impairment, reduced Aβ accumulation | |

| Rats | MPTP-induced (PD) | - | Recovered dopaminergic neuronal degeneration | |

| Rats | Colchicine-induced memory impairment | 50, 100, 200 mg/kg/day (p.o.) | Ameliorated cognitive impairment | |

| Mice | - | 10, 20 mg/kg (p.o.) | Improved cognitive functions | |

| Mice | 2,4,6-trinitrobenzene sulfonic acid-induced colitis | 10, 20 mg/kg | Suppressed inflammatory responses |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on signaling pathways in neurodegeneration.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a fundamental technique to quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.

Protocol Outline:

-

Sample Preparation: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-p65, Nrf2, total-ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA expression levels of target genes, providing information on how this compound affects gene transcription.

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., TRIzol).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is amplified in a real-time PCR machine using specific primers for the target genes (e.g., TNF-α, IL-6, HO-1) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH or ACTB) using the 2-ΔΔCt method.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol Outline:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound, with or without a neurotoxic stimulus (e.g., Aβ1-42).

-

MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential by modulating multiple signaling pathways central to the pathogenesis of neurodegenerative diseases. Its ability to concurrently inhibit neuroinflammation and oxidative stress while promoting cell survival makes it a promising candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within these signaling pathways.

-

Conducting more extensive preclinical studies in a wider range of animal models of neurodegeneration, including Huntington's disease, for which there is currently limited data.

-

Investigating the bioavailability and blood-brain barrier permeability of this compound and its metabolites.

-

Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for patients with neurodegenerative diseases.

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action. The presented data and protocols offer a valuable resource for researchers and drug development professionals working to advance novel therapies for neurodegenerative diseases.

References

- 1. This compound exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Role of Tangeritin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tangeretin: A Comprehensive Technical Review of its Therapeutic Effects and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tangeretin, a polymethoxylated flavone (B191248) predominantly found in the peel of citrus fruits, has emerged as a promising natural compound with a broad spectrum of therapeutic properties. Extensive preclinical studies have demonstrated its potential in the prevention and treatment of various chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive review of the therapeutic effects and pharmacology of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed methodologies for pivotal experiments are provided, and key signaling pathways modulated by this compound are visually represented using Graphviz diagrams. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound (5,6,7,8,4'-pentamethoxyflavone) is a flavonoid that has garnered significant attention for its diverse biological activities.[1] Its lipophilic nature, attributed to the presence of multiple methoxy (B1213986) groups, is believed to enhance its bioavailability compared to other flavonoids.[2] This review synthesizes the current understanding of this compound's therapeutic efficacy, delving into its anticancer, neuroprotective, anti-inflammatory, and antioxidant effects. We will explore the underlying pharmacological mechanisms, with a particular emphasis on the modulation of key cellular signaling pathways.

Therapeutic Effects of this compound

This compound has demonstrated significant therapeutic potential across a range of disease models. Its multifaceted effects are attributed to its ability to modulate numerous biological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress.

Anticancer Effects

This compound exhibits potent anticancer activity against various cancer types by inhibiting cell growth, proliferation, and metastasis, and by inducing apoptosis.[3] It has been shown to modulate several signaling pathways implicated in cancer progression, including the JAK/STAT and caspase-3 pathways, and to regulate the cell cycle.[4]

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 118.5 | [5] |

| PC-3 | Prostate Cancer | 75 | |

| LNCaP | Prostate Cancer | 65 | |

| BFTC-905 | Bladder Cancer | Most sensitive of 4 cell lines | |

| KB | Oral Cancer | Significant reduction at 100 µM | |

| MDA-MB-231 | Breast Cancer | 9 | |

| HT-29 | Colon Cancer | Dose-dependent inhibition |

Table 2: In Vivo Anticancer Activity of this compound

| Cancer Model | Animal Model | Treatment | Key Findings | Reference |

| DMBA-induced breast cancer | Rats | This compound | Decreased tumor weight, number, and volume; Reduced oxidative stress markers. | |

| Colorectal tumorigenesis | Mice | This compound emulsion | Significantly reduced tumor incidence and multiplicity. |

Neuroprotective Effects

This compound has shown considerable promise as a neuroprotective agent, with potential applications in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective effects are largely attributed to its antioxidant and anti-inflammatory properties. Studies have shown that this compound can cross the blood-brain barrier.

Table 3: Neuroprotective Effects of this compound in Animal Models

| Disease Model | Animal Model | Treatment | Key Findings | Reference |

| Parkinson's Disease (6-OHDA model) | Rats | 10 mg/kg/day for 28 days | Significant levels of this compound detected in the hypothalamus, striatum, and hippocampus. | |

| Parkinson's Disease (6-OHDA model) | Rats | 20 mg/kg/day for 4 days | Markedly reduced the loss of TH+ cells and striatal dopamine (B1211576) content. | |

| Global Cerebral Ischemia | Rats | 20 mg/kg | Significantly improved neurological score and attenuated oxidative stress markers (MDA, SOD, CAT). |

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Table 4: Anti-inflammatory Effects of this compound

| Cell/Animal Model | Stimulant | This compound Concentration/Dose | Key Findings | Reference |

| LPS-stimulated microglia | LPS | Dose-dependent | Inhibited production of NO, TNF-α, IL-6, and IL-1β. | |

| LPS-stimulated RAW 264.7 macrophages | LPS | Not specified | Synergistic anti-inflammatory effects when combined with luteolin. | |

| TNBS-induced colitis | Mice | 10 and 20 mg/kg | Suppressed inflammatory responses, including NF-κB and MAPK activation. |

Antioxidant Properties

The antioxidant activity of this compound plays a crucial role in its therapeutic effects. It acts as a free radical scavenger and enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Pharmacology

Metabolism and Pharmacokinetics

This compound is metabolized primarily by the cytochrome P450 (CYP) enzyme system. Its pharmacokinetic profile has been studied in rats, providing insights into its absorption, distribution, metabolism, and excretion.

Table 5: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax | Tmax | t1/2 | Absolute Oral Bioavailability (%) | Reference |

| Intravenous | 10 mg/kg | 1.11 ± 0.41 µg/mL | - | 166 ± 42 min | - | |

| Oral | 50 mg/kg | 0.87 ± 0.33 µg/mL | 340.00 ± 48.99 min | 342.43 ± 71.27 min | 27.11 | |

| Oral | 5 mg/kg | 44.7 ± 2.5 ng/mL | 2.0 h | 5.3 ± 1.8 h | 46.1 |

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. This compound has been shown to inhibit this pathway, leading to the suppression of tumor growth.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the inflammatory response. This compound has been demonstrated to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, contributing to its anticancer and anti-inflammatory effects.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often aberrantly activated in cancer. This compound has been found to inhibit the JAK/STAT pathway, leading to reduced cancer cell proliferation and survival.

Experimental Protocols

This section provides generalized protocols for key experiments commonly used to evaluate the therapeutic effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound stock solution

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cells treated with this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from this compound-treated and control cells.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of specific genes in response to this compound treatment.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from this compound-treated and control cells.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using the cDNA as a template, gene-specific primers, and a qPCR master mix.

-

Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound has consistently demonstrated a wide array of therapeutic effects in preclinical studies, positioning it as a strong candidate for further drug development. Its ability to modulate multiple key signaling pathways underscores its potential to address complex multifactorial diseases. However, while the in vitro and in vivo evidence is compelling, several challenges remain. The relatively low aqueous solubility and bioavailability of this compound may limit its clinical efficacy. Future research should focus on developing novel drug delivery systems, such as nanoformulations or emulsions, to enhance its pharmacokinetic profile. Furthermore, while numerous studies have elucidated its mechanisms of action, a more comprehensive understanding of its target proteins and off-target effects is necessary. Rigorous, well-designed clinical trials are now warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients. The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of human diseases.

References

- 1. Therapeutic Implications of a Polymethoxylated Flavone, this compound, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of this compound as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. opentrons.com [opentrons.com]

Tangeretin's Role in Modulating PI3K/AKT/mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tangeretin, a polymethoxylated flavone (B191248) found in citrus peels, has emerged as a significant modulator of key cellular signaling pathways implicated in oncogenesis and other proliferative diseases.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade. Deregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1][4] This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for reproducing key findings, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction to this compound and the PI3K/AKT/mTOR Pathway

This compound (4′,5,6,7,8-pentamethoxyflavone) is a natural flavonoid known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities. Its primary mechanism in oncology involves the modulation of critical signaling pathways that control cell growth, proliferation, survival, and apoptosis.

The PI3K/AKT/mTOR pathway is a central signaling node that governs essential cellular functions. It is frequently hyperactivated in various cancers, including prostate, ovarian, and lung cancer, promoting tumor growth, survival, and resistance to therapy. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT, in turn, phosphorylates and activates a multitude of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth. This compound has been identified as an effective inhibitor of this pathway, primarily by reducing the phosphorylation levels of both AKT and mTOR.

Mechanism of Action: this compound as a PI3K/AKT/mTOR Pathway Inhibitor

Research demonstrates that this compound exerts its anti-proliferative and pro-apoptotic effects by directly targeting the PI3K/AKT/mTOR cascade. The core mechanism involves the inhibition of phosphorylation of key kinases in the pathway, without affecting the total protein expression levels of these kinases.

In prostate cancer cells (PC-3), this compound treatment leads to a significant, dose-dependent decrease in the phosphorylation of both Akt and mTOR. This deactivation of the pathway is a primary driver of the observed cytotoxicity and reprogramming of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. Similarly, in cisplatin-resistant ovarian cancer cells, the combination of this compound and cisplatin (B142131) down-regulates phosphorylated Akt (p-Akt) and its downstream substrates.

The downstream consequences of this inhibition are profound and include:

-

Induction of Apoptosis: By down-regulating the pro-survival signals from the AKT pathway, this compound promotes programmed cell death.

-

Cell Cycle Arrest: this compound has been shown to arrest the cell cycle, preventing cancer cells from progressing through division phases.

-

Inhibition of Cell Proliferation and Viability: The shutdown of growth signals leads to a dose- and time-dependent reduction in cancer cell viability.

-

Suppression of EMT: this compound can reverse EMT by downregulating mesenchymal markers and upregulating epithelial markers, thereby reducing the metastatic potential of cancer cells.

Caption: this compound inhibits the PI3K/AKT/mTOR pathway by reducing AKT and mTOR phosphorylation.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings regarding its inhibitory concentration and effects on protein phosphorylation.

Table 1: IC50 Values of this compound in Prostate Cancer Cells

This table presents the half-maximal inhibitory concentration (IC50) of this compound in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines after 72 hours of treatment.

| Cell Line | Type | IC50 Value (72h) | Reference |

| PC-3 | Androgen-Insensitive Prostate Cancer | 75 µM | |

| LNCaP | Androgen-Sensitive Prostate Cancer | ~65 µM |

Table 2: Dose-Dependent Inhibition of AKT and mTOR Phosphorylation by this compound

This table details the percentage reduction in the phosphorylation levels of AKT and mTOR in PC-3 prostate cancer cells following treatment with this compound for 72 hours.

| Treatment Concentration | % Reduction in p-AKT | % Reduction in p-mTOR | Reference |

| 50 µM | 64% | 49% | |

| 75 µM | 82% | 85% |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to elucidate this compound's effects on the PI3K/AKT/mTOR pathway.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., PC-3, LNCaP) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Protein Extraction and Western Blot Analysis

This protocol is used to quantify the expression and phosphorylation status of proteins within the PI3K/AKT/mTOR pathway.

Caption: A standardized workflow for analyzing protein expression and phosphorylation via Western blot.

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound as required. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands and normalize the expression of target proteins to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Following this compound treatment, harvest the cells (including floating cells in the medium) by trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1×10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Logical Relationships and Cellular Outcomes

The modulation of the PI3K/AKT/mTOR pathway by this compound initiates a cascade of events that culminates in specific, measurable cellular outcomes. The logical flow from molecular inhibition to cellular response is critical for understanding its therapeutic application.

Caption: Logical diagram showing how this compound's molecular action leads to anticancer outcomes.

Conclusion and Future Directions

This compound demonstrates consistent and potent inhibitory activity against the PI3K/AKT/mTOR signaling pathway. Its ability to reduce cell viability, induce apoptosis, and reverse EMT in various cancer models underscores its potential as a chemotherapeutic or chemopreventive agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic properties of this natural compound.

Future research should focus on:

-

In Vivo Efficacy: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.

-

Combination Therapies: Exploring synergistic effects with conventional chemotherapies, as demonstrated with cisplatin, to overcome drug resistance.

-

Derivative Synthesis: Developing and testing this compound derivatives to enhance bioavailability and target specificity.

By continuing to explore the molecular intricacies of this compound's action, the scientific community can pave the way for its potential clinical application in the management of cancer and other diseases driven by aberrant PI3K/AKT/mTOR signaling.

References

- 1. Dietary flavonoid this compound induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary flavonoid this compound induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospects of this compound as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Tangeretin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tangeretin, a polymethoxylated flavone (B191248) predominantly found in the peel of citrus fruits, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. It has been demonstrated to modulate key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways, thereby mitigating oxidative stress and inflammation. This document summarizes the current scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions through signaling pathway diagrams to facilitate further research and drug development endeavors.

Antioxidant Properties of this compound

This compound exhibits its antioxidant effects through direct radical scavenging and by upregulating endogenous antioxidant defense mechanisms.

Radical Scavenging Activity

This compound has been shown to effectively scavenge free radicals in various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate this activity. In one study, this compound demonstrated a dose-dependent increase in DPPH radical scavenging, reaching 75.67 ± 4.51% at a concentration of 800 μM[1].

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Model/System | Concentration | % Inhibition/Activity | IC50 | Reference |

| DPPH Radical Scavenging | Chemical Assay | 800 μM | 75.67 ± 4.51% | Not Reported | [1] |

Upregulation of Endogenous Antioxidants via the Nrf2/HO-1 Pathway

A primary mechanism of this compound's antioxidant action is the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can disrupt the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Anti-inflammatory Properties of this compound

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been demonstrated to reduce the production of several key mediators of inflammation, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells and macrophages[2][3][4]. This inhibition is dose-dependent and occurs at non-cytotoxic concentrations.

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia/Macrophages

| Mediator | Cell Line | This compound Conc. | % Inhibition | IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 10-100 µM | Dose-dependent | Not explicitly stated | |

| Nitric Oxide (NO) | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated | |

| TNF-α | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated | |

| IL-6 | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated | |

| IL-1β | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated |

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory proteins, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of these inflammatory mediators.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in the inflammatory response. This compound has been found to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in microglial cells, further contributing to its anti-inflammatory effects.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (or other test compounds)

-

Positive control (e.g., Ascorbic acid, Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in methanol or ethanol to obtain a range of concentrations.

-

Assay:

-

To a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the sample solutions (or standard/blank) to the corresponding wells.

-

The blank should contain 100 µL of methanol/ethanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (or other test compounds)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

To a 96-well plate, add 180 µL of the ABTS•+ working solution to each well.

-

Add 20 µL of the sample solutions (or standard/blank) to the corresponding wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined as in the DPPH assay.

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of sulfanilamide (B372717) solution to each supernatant and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Conclusion

This compound exhibits significant antioxidant and anti-inflammatory properties, which are mediated through its ability to scavenge free radicals and modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF-κB pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the bioavailability, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in the management of oxidative stress and inflammation-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Antioxidant Mechanism of this compound in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Tangeretin from Citrus Peels: An In-depth Technical Guide

This guide provides a comprehensive overview of the discovery, extraction, and isolation of Tangeretin, a polymethoxyflavone found in citrus peels. Tailored for researchers, scientists, and drug development professionals, it delves into the technical methodologies, quantitative data, and biological significance of this potent bioactive compound.

Discovery and Historical Context

The journey of this compound from a component of traditional remedies to a molecule of significant pharmacological interest began in the early 20th century. While citrus peels have been used in traditional medicine for centuries, the scientific identification of their active constituents is a more recent endeavor.